molecular formula C12H17N3O4 B15308923 5-Tert-butoxycarbonyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylic acid

5-Tert-butoxycarbonyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylic acid

Cat. No.: B15308923
M. Wt: 267.28 g/mol
InChI Key: RDZMARMQHKDZMJ-UHFFFAOYSA-N
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Description

5-[(tert-butoxy)carbonyl]-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazolo[4,3-c]pyridine core, which is a fused heterocyclic system, and a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom. The presence of the BOC group makes it a valuable intermediate in organic synthesis, particularly in the protection of amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(tert-butoxy)carbonyl]-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of bases such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of protective groups like BOC is crucial in industrial settings to prevent unwanted side reactions and to facilitate the purification process.

Chemical Reactions Analysis

Types of Reactions

5-[(tert-butoxy)carbonyl]-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the pyrazolo[4,3-c]pyridine core.

    Substitution: Nucleophilic substitution reactions are common, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced analogs

Scientific Research Applications

5-[(tert-butoxy)carbonyl]-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Industry: It is utilized in the production of fine chemicals and as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 5-[(tert-butoxy)carbonyl]-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The BOC group plays a protective role, allowing the compound to be selectively deprotected under mild conditions to reveal the active amine. This deprotection step is crucial for the compound to exert its biological effects, as the free amine can interact with target proteins or nucleic acids, modulating their activity and leading to the desired therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[(tert-butoxy)carbonyl]-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid lies in its fused heterocyclic system, which provides a versatile scaffold for the development of new molecules with diverse biological activities. The presence of the BOC group further enhances its utility in synthetic chemistry by offering a reliable method for protecting and deprotecting amines.

Properties

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylic acid

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-4-8-7(6-13-14-8)9(15)10(16)17/h6,9H,4-5H2,1-3H3,(H,13,14)(H,16,17)

InChI Key

RDZMARMQHKDZMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=NN2

Origin of Product

United States

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